(S)-(+)-1-Amino-2-propanol

Catalog No.
S680408
CAS No.
2799-17-9
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Amino-2-propanol

CAS Number

2799-17-9

Product Name

(S)-(+)-1-Amino-2-propanol

IUPAC Name

(2S)-1-aminopropan-2-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1

InChI Key

HXKKHQJGJAFBHI-VKHMYHEASA-N

SMILES

CC(CN)O

Canonical SMILES

CC(CN)O

Isomeric SMILES

C[C@@H](CN)O

Asymmetric Synthesis

(S)-(+)-1-Amino-2-propanol can serve as a valuable chiral auxiliary in asymmetric synthesis. Its chiral center allows it to direct the formation of new stereocenters in other molecules during chemical reactions, leading to the desired enantiomer with high selectivity. This property has been utilized in the synthesis of various pharmaceuticals and other complex organic molecules. Source: [Chirality in Synthesis: The Impact of Modern Organocatalysis on Drug Discovery, H.-U. Blaser, ChemCatChem. 2009, 1, 219–231]

Pharmaceutical Research

(S)-(+)-1-Amino-2-propanol has been explored for its potential therapeutic effects in various medical conditions. Studies have investigated its activity as a:

  • Sympathomimetic agent: It can mimic the effects of the sympathetic nervous system, potentially acting as a decongestant or bronchodilator. Source: [Isoprenaline, Wikipedia: ]
  • Neuromodulator: It may interact with certain neurotransmitters in the brain, suggesting potential applications in treating neurological disorders. Source: [Isoprenaline, Wikipedia: ]
  • Antimicrobial agent: Some studies suggest it might possess antimicrobial properties against certain bacteria and fungi. Source: [Antibacterial and antifungal activities of some beta-blockers and their analogues, E. Güvenç et al., J. Pharm. Pharm. Sci. 2006, 9, 315–319]

(S)-(+)-1-Amino-2-propanol, also known as (S)-1-aminopropan-2-ol, is an organic compound with the molecular formula C3H9NOC_3H_9NO and a molecular weight of approximately 75.11 g/mol. This chiral amino alcohol features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a propanol backbone. Its structure can be represented as:

text
H OH \ / C / \ H NH2

This compound is significant in various biological and chemical contexts, serving as a precursor in the synthesis of pharmaceuticals and other chemical products.

  • As a building block in pharmaceuticals: The molecule's chirality and functional groups may contribute to the target selectivity and biological activity of the final drug [].
  • As a buffer: The amino and hydroxyl groups can accept and donate protons, respectively, allowing (S)-(+)-1-Amino-2-propanol to maintain a stable pH in a solution [].
, primarily due to its functional groups. Key reactions include:

  • Dehydration: It can undergo dehydration to form alkenes or amides.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Oxidation: The alcohol group can be oxidized to form carbonyl compounds.

Additionally, it is involved in enzymatic reactions, such as its conversion to aminoacetone by specific dehydrogenases in microbial metabolism .

(S)-(+)-1-Amino-2-propanol exhibits various biological activities, including:

  • Metabolic Role: It plays a role in the biosynthesis of cobalamin (vitamin B12), where it is incorporated into metabolic pathways .
  • Antimicrobial Properties: Certain derivatives of this compound have shown antimicrobial activity, making it relevant in pharmaceutical applications .

Research indicates that it can act as a substrate for specific enzymes, contributing to its biological significance .

Several methods exist for synthesizing (S)-(+)-1-amino-2-propanol:

  • Addition of Ammonia to Propylene Oxide: This method involves the reaction of propylene oxide with aqueous ammonia, leading to the formation of the amino alcohol.
  • Reduction of 2-Propanone: The reduction of 2-propanone (acetone) using reducing agents can yield the desired amino alcohol.
  • Enzymatic Synthesis: Specific enzymes can catalyze the formation of (S)-(+)-1-amino-2-propanol from simpler substrates in biocatalytic processes .

(S)-(+)-1-Amino-2-propanol has diverse applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various drugs and bioactive compounds.
  • Metalworking Fluids: Utilized as an additive for improving lubrication and cooling properties.
  • Personal Care Products: Employed in formulations for skin care and hair care products due to its solubilizing properties .

Additionally, it finds use in coatings and as a surfactant neutralizer.

Research on interaction studies involving (S)-(+)-1-amino-2-propanol has highlighted its role in enzymatic pathways. For instance, studies have characterized enzymes that utilize this compound, revealing insights into its metabolic pathways and potential interactions with other biomolecules .

In microbial systems, it has been shown to interact with specific kinases, indicating its functional importance within cellular metabolism .

Several compounds share structural similarities with (S)-(+)-1-amino-2-propanol. Here are some notable examples:

Compound NameStructureUnique Features
1-Aminopropan-2-olCH₃CH(OH)CH₂NH₂Racemic mixture; used widely in industrial applications.
Diisopropanolamine(CH₃)₂N(CH₂)₃OHContains two isopropanolamine groups; used as a surfactant.
Triisopropanolamine(CH₃)₃N(CH₂)₃OHContains three isopropanolamine groups; used in personal care products.

Uniqueness

(S)-(+)-1-Amino-2-propanol is unique due to its chiral nature and specific biological activities that differentiate it from its homologs. Its role in cobalamin biosynthesis and potential antimicrobial properties highlight its distinctiveness within the amino alcohol family.

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

75.068413911 g/mol

Monoisotopic Mass

75.068413911 g/mol

Heavy Atom Count

5

Melting Point

24-26 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2799-17-9

Wikipedia

(2S)-1-aminopropan-2-ol

Dates

Modify: 2023-08-15

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